Simvastatin-d6 chemical properties and structure
Simvastatin-d6 chemical properties and structure
An In-depth Technical Guide to Simvastatin-d6: Chemical Properties and Structure
Introduction
Simvastatin-d6 is the deuterated analog of simvastatin, a well-established HMG-CoA reductase inhibitor used to lower cholesterol and reduce the risk of cardiovascular disease.[1] The "d6" designation signifies the replacement of six hydrogen atoms with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling makes Simvastatin-d6 an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the precise quantification of simvastatin in biological samples using mass spectrometry.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of Simvastatin-d6 for researchers, scientists, and drug development professionals.
Chemical Properties
Simvastatin-d6 is a white to off-white solid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₂D₆O₅ | [4][5][6] |
| Molecular Weight | 424.60 g/mol | [4][5] |
| CAS Number | 1002347-71-8 | [1][2][4] |
| IUPAC Name | (1S, 3R, 7S, 8S, 8aR)-8-(2-((2R, 4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3, 7-dimethyl-1, 2, 3, 7, 8, 8a-hexahydronaphthalen-1-yl 2, 2-bis(methyl-d3)butanoate | [2] |
| Synonyms | (+)-Simvastatin-d6, Cholestat-d6, Lipex-d6, Novo-Simvastatin-d6, Simvotin-d6, Sinvacor-d6, Statin-d6, Zocor-d6, Zorced-d6 | [2][5][6] |
| Purity | ≥98% to ≥99% deuterated forms (d₁-d₆) | [3][5] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml | [3] |
| Physical Appearance | White to Off-White Solid | [1] |
| Stability | Hygroscopic; Stable for ≥ 4 years when stored at -20°C | [1][3] |
Chemical Structure
Simvastatin-d6 is a synthetically modified version of simvastatin where six hydrogen atoms on the 2,2-dimethylbutanoate side chain have been replaced with deuterium atoms. This specific placement of stable isotopes results in a molecule with a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This mass difference is critical for its use as an internal standard in mass spectrometry-based assays, as it allows for its clear differentiation from the analyte (simvastatin) without interfering with its chromatographic behavior.
Experimental Protocols
Simvastatin-d6 is predominantly used as an internal standard for the quantification of simvastatin and its metabolites in biological matrices, such as plasma. The following is a detailed methodology for a typical LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) bioanalytical assay.
Sample Preparation: Supported Liquid Extraction (SLE)
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Sample Aliquoting : Transfer 150 µL of plasma sample into a 96-well plate.
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Internal Standard Spiking : Add 100 µL of ice-cold ammonium acetate (100 mM, pH 4.5) containing the internal standards, including Simvastatin-d6 (typically at a concentration of 10 ng/mL).[7]
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Extraction Plate Loading : Mix the sample and transfer the mixture to a 96-well supported liquid extraction plate.
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Incubation : Allow the mixture to incubate for 10 minutes to ensure proper absorption onto the solid support.[7]
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Elution : Elute the analytes from the extraction plate by applying 0.5 mL of methyl tert-butyl ether three times.[7]
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Evaporation and Reconstitution : Evaporate the combined eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 80 µL of 40% acetonitrile in water.[7]
Chromatographic Separation: LC-MS/MS Analysis
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Injection : Inject 5 µL of the reconstituted sample onto the analytical column.[7]
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Instrumentation : Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Sciex 5500Qtrap) with an electrospray ionization (ESI) source.[7]
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Analytical Column : Perform chromatographic separation on a Luna Omega polar C18 column (100 × 2.1 mm, 1.6 µm particle size).[7]
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Mobile Phases :
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Gradient Elution :
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Maintain the column temperature at 40°C and the flow rate at 300 µL/min.[7]
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The gradient conditions are as follows:
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Hold at 20% B for 1 minute.
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Linearly ramp from 20% B to 40% B over 3 minutes.
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Linearly ramp from 40% B to 90% B over 2 minutes.
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Hold at 90% B for 1 minute.
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Re-equilibrate to initial conditions (20% B).[7]
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Mass Spectrometric Detection
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Ionization Mode : Operate the electrospray ion source in either positive or negative mode depending on the analyte. For Simvastatin lactone, positive mode is used.[7]
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Detection Method : Use Multiple Reaction Monitoring (MRM) to detect the specific mass-to-charge (m/z) ion transitions for each analyte and internal standard.[7]
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Simvastatin lactone transition : m/z 436 → 285[7]
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The corresponding transition for Simvastatin-d6 would be monitored to have a mass shift consistent with the deuterium labeling.
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Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of Simvastatin in plasma samples using Simvastatin-d6 as an internal standard.
